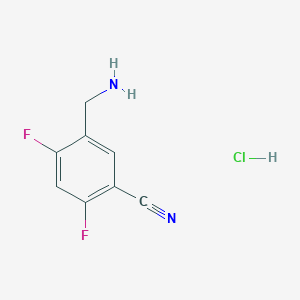
5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride
Übersicht
Beschreibung
Amines and hydrochlorides are common in chemistry. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Hydrochlorides are salts resulting from the reaction of hydrochloric acid with an organic base (mostly amines) .
Synthesis Analysis
While specific synthesis methods for “5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride” are not available, amines can be produced by the hydrogenation of certain acids or their esters .Molecular Structure Analysis
The molecular structure of a compound can often be found using resources like the PubChem database, which provides comprehensive information about different compounds, including their molecular structure .Chemical Reactions Analysis
Amines can undergo a variety of reactions. For example, they can react rapidly with acid chlorides or acid anhydrides to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be found in its Material Safety Data Sheet (MSDS). For example, aminomethyl propanol, an organic compound with the formula H2NC(CH3)2CH2OH, is a colorless liquid that is soluble in water .Wissenschaftliche Forschungsanwendungen
-
Biomass Conversion and Biorefinery
- Application : The compound 5-(hydroxymethyl)furfural (HMF) has been converted to 5-(aminomethyl)-2-furancarboxylic acid (AMFC), a promising monomer for biopolymers .
- Method : This was achieved by a two-step process involving aerial oxidation of HMF using a Pt/SiO2 catalyst followed by reductive amination by transaminase .
- Results : The results of this research could potentially improve the existing synthetic pathways, develop new synthetic strategies, and broaden the scope of applications for biorenewable products .
-
Synthesis of Isatin and Its Derivatives
- Application : Isatin derivatives like 5-hydroxy isatin and spirobenzodiazepine have been used to reduce depression . Another derivative, 3-p-(p-(alkoxycarbonyl)phenyl)carbonyl)phenyl) imino-1-aminomethyl-2-indolinone, has been found to be effective against tuberculosis .
- Method : The specific methods of synthesis and application for these derivatives are not detailed in the source .
- Results : These derivatives have shown significant potential in biomedical applications, especially as anti-HIV, anti-epileptic, and anti-inflammatory agents .
-
Formation of 5-Aminomethyl-2,3-dihydro-1H-pyrrole Derivatives
- Application : Various 4-aminotetrahydropyridinylidene salts were treated with aldehydes in an alkaline medium .
- Method : Their conversion to 5-substituted β-hydroxyketones in a one-step reaction succeeded only with an aliphatic aldehyde. Instead, aromatic aldehydes gave 5-substituted β-aminoketones or a single δ-diketone .
- Results : The results of this research could potentially improve the existing synthetic pathways, develop new synthetic strategies, and broaden the scope of applications for biorenewable products .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(aminomethyl)-2,4-difluorobenzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2.ClH/c9-7-2-8(10)6(4-12)1-5(7)3-11;/h1-2H,3,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUTWJGMYCYUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C#N)F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



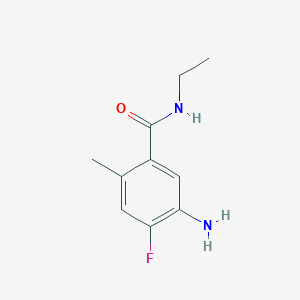
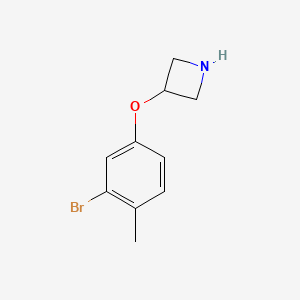
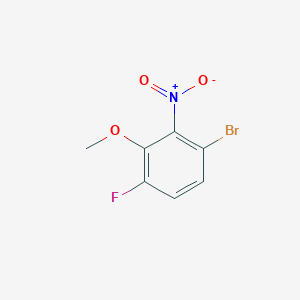
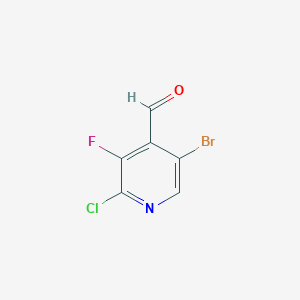

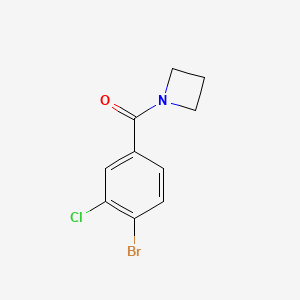
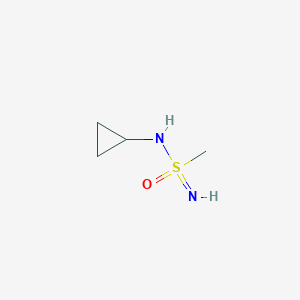
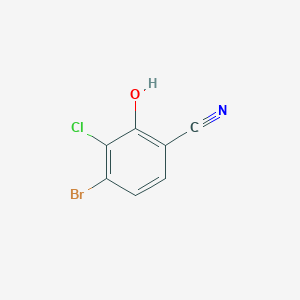
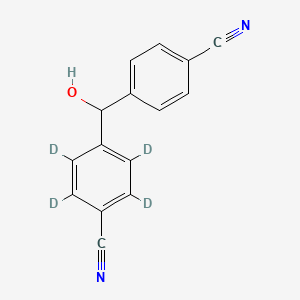
![1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole](/img/structure/B1383933.png)
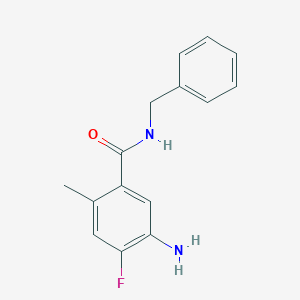
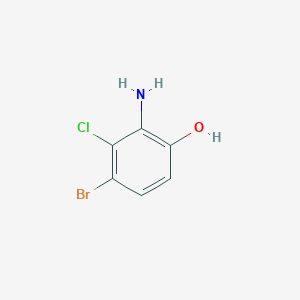
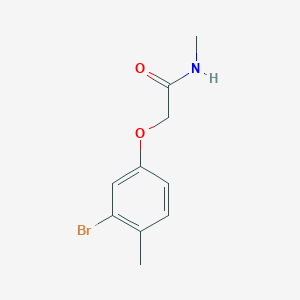
![{Bicyclo[4.1.0]heptan-3-yl}methanethiol](/img/structure/B1383939.png)